
Unoprostone isopropyl ester
描述
异丙醇单丙酸酯是一种合成的二十碳烷酸类药物,也是前列腺素类似物。它主要用于眼科,用于治疗开角型青光眼和眼压高。 该化合物通过降低眼内压起作用,有助于预防视神经损伤和视力丧失 .
准备方法
合成路线和反应条件
异丙醇单丙酸酯是通过多步过程合成的,该过程包括将单丙酸酯与异丙醇酯化。主要步骤包括:
单丙酸酯的合成: 这涉及将长链脂肪酸衍生物环化,形成前列腺素特有的环戊烷环结构。
工业生产方法
异丙醇单丙酸酯的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 使用自动化反应器合成大量的单丙酸酯。
纯化: 使用色谱法等技术对粗产品进行纯化,以确保高纯度。
酯化: 将纯化的单丙酸酯在大型反应器中与异丙醇酯化。
质量控制: 最终产品经过严格的质量控制,以确保其符合药品标准.
化学反应分析
反应类型
异丙醇单丙酸酯会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物。
还原: 还原反应可以修饰环戊烷环上的官能团。
取代: 取代反应可以在羟基上发生.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化锂铝之类的还原剂。
取代: 取代反应通常需要诸如钯碳之类的催化剂.
形成的主要产物
科学研究应用
Pharmacokinetics
Unoprostone is characterized by its rapid absorption and metabolism:
- Absorption : After ocular administration, unoprostone is absorbed through the cornea and conjunctival epithelium.
- Metabolism : It is hydrolyzed by esterases to its active form, unoprostone free acid, which has a short half-life of approximately 14 minutes. This rapid metabolism results in minimal systemic exposure .
- Excretion : The metabolites are primarily excreted via urine .
Clinical Efficacy
Numerous studies have evaluated the efficacy of unoprostone in lowering IOP:
- IOP Reduction : Clinical trials indicate that unoprostone can reduce IOP by approximately 3 to 4 mmHg in patients with a baseline IOP around 23 mmHg. This reduction typically occurs within 30 minutes post-instillation and can last for several hours .
- Long-Term Use : Sustained efficacy requires consistent application over weeks; studies show that twice-daily administration can maintain reduced IOP levels effectively .
Comparative Studies
Unoprostone has been compared with other ophthalmic agents like latanoprost and brimonidine:
Study | Treatment | Duration | IOP Reduction | Side Effects |
---|---|---|---|---|
Saito et al. (2001) | Unoprostone 0.12% vs Latanoprost 0.005% | 6 weeks | -3.3 mmHg vs -6.0 mmHg | Fewer ocular side effects with unoprostone |
Aung et al. (2002) | Unoprostone vs Latanoprost | 4+4 weeks | -4.9 mmHg vs -6.1 mmHg | Similar side effects; more irritation with unoprostone |
Stewart et al. (2004) | Unoprostone vs Brimonidine | 6+6 weeks | -3.0 mmHg vs -3.1 mmHg | Increased stinging with unoprostone |
These studies indicate that while unoprostone may not achieve the same level of IOP reduction as some prostaglandin analogs, it is often better tolerated with fewer systemic side effects .
Case Studies
Several case studies highlight the practical applications of unoprostone:
- A study involving 33 patients demonstrated a significant increase in outflow facility after treatment with unoprostone compared to placebo, emphasizing its effectiveness in enhancing aqueous humor drainage .
- In another case series, patients who were intolerant to other therapies experienced satisfactory IOP control with unoprostone, showcasing its role as an alternative treatment option .
Safety Profile
Unoprostone is generally well-tolerated, though some side effects have been reported:
作用机制
异丙醇单丙酸酯通过增加房水经小梁网的流出量来降低眼内压。 确切机制尚未完全清楚,但据信涉及激活钙激活的钾通道和氯通道,导致液体流出增加 .
相似化合物的比较
类似化合物
拉坦前列素: 另一种用于降低眼内压的前列腺素类似物。
比马前列素: 另一种合成前列腺酰胺,在青光眼治疗中具有类似的应用。
他氟前列素: 一种作用机制类似的前列腺素类似物.
独特性
异丙醇单丙酸酯在其双重作用机制方面是独一无二的,涉及前列腺素途径和离子通道调节。 这使得它在对其他治疗无反应的患者中特别有效 .
生物活性
Unoprostone isopropyl ester, a synthetic prostaglandin analogue, was primarily developed for the treatment of glaucoma. Its chemical structure is characterized as isopropyl (+)-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-5-heptenoate, with a molecular formula of and a CAS number of 120373-24-2. Although its use as an antiglaucoma agent has been discontinued, recent research has explored its potential applications in ocular health and retinal diseases.
Unoprostone functions primarily as an agonist at the FP prostaglandin receptor. This activity promotes aqueous humor outflow through the uveoscleral pathway, which is crucial in managing intraocular pressure (IOP) in glaucoma patients. Studies have shown that unoprostone enhances the expression of genes related to the contractile and phagocytic functions of trabecular meshwork (TM) cells, which play a vital role in regulating IOP .
Biological Effects
Iris Color Darkening:
Research indicates that this compound can induce iris color darkening in pigmented rabbits. A study involving Dutch-belted rabbits demonstrated that after treatment with unoprostone, 23 out of 26 rabbits showed a significant increase in iris pigmentation compared to control groups. The study also noted that pretreatment with flurbiprofen and thymoxamine enhanced this effect .
Cellular Impact:
Unoprostone has been shown to influence various cellular pathways in the eye. In particular, it affects the genetic expression profiles of TM cells and Schlemm's canal (SC) cells, facilitating the drainage of aqueous humor and reducing IOP . The compound's ability to modulate gene expression suggests potential therapeutic benefits beyond its original indication.
Research Findings
Case Studies
-
Glaucoma Management:
Although unoprostone's use for glaucoma management has been discontinued, historical data suggest that it effectively reduced IOP through enhanced uveoscleral outflow. Clinical trials indicated that patients experienced lower IOP levels when treated with unoprostone compared to baseline measurements. -
Retinal Disease Applications:
Recent studies have shifted focus towards unoprostone's potential role in treating retinal diseases. Its ability to modulate vascular endothelial growth factor (VEGF) expression may contribute to protective effects against retinal damage .
常见问题
Basic Research Questions
Q. What are the primary synthetic routes for unoprostone isopropyl ester, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification of its carboxylic acid precursor using isopropyl alcohol under acidic catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) in polar aprotic solvents like THF at 60–80°C. Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Purity is validated using HPLC and NMR, with typical yields ranging from 72% (isopropyl ester) to 85% (methyl ester derivatives) .
Q. What is the proposed mechanism of action for this compound in reducing intraocular pressure (IOP)?
Unlike prostaglandin analogs (e.g., latanoprost), unoprostone primarily activates calcium-activated potassium (BK) and chloride (ClC-2) channels in trabecular meshwork and ciliary body cells. This dual-channel activation enhances aqueous humor outflow through conventional pathways, reducing IOP. Its low affinity for prostaglandin receptors distinguishes it mechanistically from other glaucoma therapeutics .
Q. How is this compound metabolized in ocular tissues, and what analytical methods are used to track its metabolites?
The ester is hydrolyzed by corneal and iris/ciliary body esterases into its active metabolite, unoprostone free acid (M1). Metabolism studies employ LC-MS/MS to quantify M1 and secondary metabolites (M2, M3) in vitro (e.g., HCN-1A retinal cells) and in vivo (human plasma). Systemic absorption is minimal, with peak plasma concentrations <1.5 ng/mL after topical administration .
Advanced Research Questions
Q. What experimental models are optimal for studying unoprostone’s neuroprotective effects on retinal progenitor cells?
Retinal progenitor cell (RPC) apoptosis assays using oxygen-glucose deprivation (OGD) or oxidative stress (H₂O₂) models are standard. Unoprostone rescues RPCs by upregulating anti-apoptotic Bcl-2 proteins and inhibiting caspase-3 activation. Flow cytometry and TUNEL staining quantify apoptotic rates, while Western blotting validates protein expression changes .
Q. How do contradictory data on unoprostone’s efficacy in preclinical vs. clinical studies inform translational research design?
Preclinical studies highlight BK/ClC-2 channel activation and neuroprotection, but clinical trials show variable IOP reduction compared to prostaglandin analogs. Researchers must address interspecies differences in esterase activity, receptor expression, and dosing regimens. Hybrid study designs combining pharmacokinetic profiling (e.g., microdialysis in animal eyes) with patient-derived cell models improve translational relevance .
Q. What strategies mitigate batch-to-batch variability in unoprostone formulations during in vitro experiments?
Standardize ester purity (>98% via HPLC) and use vehicle controls (e.g., benzalkonium chloride-free solutions) to exclude preservative effects. Reproducibility is enhanced by pre-treating cell cultures with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to isolate parent compound effects from metabolite activity .
Q. How does unoprostone’s activation of ClC-2 channels influence ion transport dynamics in Schlemm’s canal endothelial cells?
Electrophysiological patch-clamp assays on primary Schlemm’s canal cells demonstrate ClC-2-mediated chloride efflux, which increases cell volume and pore formation in the inner wall. Computational modeling (e.g., finite element analysis) correlates ion flux with hydraulic conductivity changes, providing mechanistic insights into aqueous outflow .
Q. Methodological Considerations
Q. What in vitro assays differentiate unoprostone’s channel-specific effects from off-target prostaglandin receptor interactions?
Use FP receptor-knockout cell lines (e.g., CRISPR-edited HEK293) to isolate BK/ClC-2 activity. Dose-response curves with selective channel blockers (e.g., paxilline for BK, CFTRinh-172 for ClC-2) confirm target engagement. Calcium imaging and membrane potential dyes (e.g., Fluo-4, DiBAC₄) provide real-time functional readouts .
Q. How should researchers design longitudinal studies to assess unoprostone’s retinal neuroprotection in animal models?
Employ diabetic retinopathy or optic nerve crush models in rodents, with endpoints including electroretinography (ERG), optical coherence tomography (OCT), and histopathology. Subconjunctival injections or osmotic pumps ensure sustained drug delivery, while control groups receive vehicle or pro-apoptotic agents (e.g., NMDA) .
Q. Data Interpretation Frameworks
Q. What statistical approaches resolve multicollinearity in multivariate analyses of unoprostone’s pleiotropic effects?
Principal component analysis (PCA) reduces dimensionality in omics datasets (e.g., transcriptomics of treated RPCs). Machine learning algorithms (random forests, SVM) identify biomarkers predictive of neuroprotection or IOP reduction. Sensitivity analyses exclude confounding variables like baseline IOP or corneal thickness .
属性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-JHUOEJJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049071 | |
Record name | Unoprostone isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120373-24-2 | |
Record name | Isopropyl unoprostone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Unoprostone isopropyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Unoprostone isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNOPROSTONE ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。